alpha-Gliadin (43-49) alpha-Gliadin (43-49) alpha-Gliadin (43-49) is a Gliadian sequence peptide which induced leukocyte migration inhibition, but could be blocked by naloxone.
Brand Name: Vulcanchem
CAS No.: 107936-65-2
VCID: VC0518106
InChI: InChI=1S/C43H57N9O11/c44-28(23-26-12-14-27(53)15-13-26)40(59)50-20-4-9-32(50)37(56)47-29(16-18-35(45)54)41(60)51-21-5-10-33(51)38(57)48-30(17-19-36(46)55)42(61)52-22-6-11-34(52)39(58)49-31(43(62)63)24-25-7-2-1-3-8-25/h1-3,7-8,12-15,28-34,53H,4-6,9-11,16-24,44H2,(H2,45,54)(H2,46,55)(H,47,56)(H,48,57)(H,49,58)(H,62,63)/t28-,29-,30-,31-,32-,33-,34-/m0/s1
SMILES: C1CC(N(C1)C(=O)C(CCC(=O)N)NC(=O)C2CCCN2C(=O)C(CC3=CC=C(C=C3)O)N)C(=O)NC(CCC(=O)N)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)O
Molecular Formula: C43H57N9O11
Molecular Weight: 876 g/mol

alpha-Gliadin (43-49)

CAS No.: 107936-65-2

Cat. No.: VC0518106

Molecular Formula: C43H57N9O11

Molecular Weight: 876 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

alpha-Gliadin (43-49) - 107936-65-2

Specification

CAS No. 107936-65-2
Molecular Formula C43H57N9O11
Molecular Weight 876 g/mol
IUPAC Name (2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid
Standard InChI InChI=1S/C43H57N9O11/c44-28(23-26-12-14-27(53)15-13-26)40(59)50-20-4-9-32(50)37(56)47-29(16-18-35(45)54)41(60)51-21-5-10-33(51)38(57)48-30(17-19-36(46)55)42(61)52-22-6-11-34(52)39(58)49-31(43(62)63)24-25-7-2-1-3-8-25/h1-3,7-8,12-15,28-34,53H,4-6,9-11,16-24,44H2,(H2,45,54)(H2,46,55)(H,47,56)(H,48,57)(H,49,58)(H,62,63)/t28-,29-,30-,31-,32-,33-,34-/m0/s1
Standard InChI Key QGFISQMZJLWFEE-NXBWRCJVSA-N
Isomeric SMILES C1C[C@H](N(C1)C(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=C(C=C3)O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)O
SMILES C1CC(N(C1)C(=O)C(CCC(=O)N)NC(=O)C2CCCN2C(=O)C(CC3=CC=C(C=C3)O)N)C(=O)NC(CCC(=O)N)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)O
Canonical SMILES C1CC(N(C1)C(=O)C(CCC(=O)N)NC(=O)C2CCCN2C(=O)C(CC3=CC=C(C=C3)O)N)C(=O)NC(CCC(=O)N)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)O
Appearance Solid powder

Introduction

Biochemical Characterization of Alpha-Gliadin (43-49)

Structural Properties

Alpha-Gliadin (43-49) is a linear heptapeptide with the sequence Tyr-Pro-Gln-Pro-Gln-Pro-Phe (YPQPQPF). Its molecular formula is C43H57N9O11\text{C}_{43}\text{H}_{57}\text{N}_9\text{O}_{11}, yielding a molecular weight of 875.98 Da . The peptide features a high proportion of proline (42.9%) and glutamine (28.6%), which contribute to its resistance to enzymatic degradation by gastric and pancreatic proteases . This stability allows it to persist in the intestinal lumen, facilitating its interaction with enteric nervous and immune systems.

Table 1: Physicochemical Properties of Alpha-Gliadin (43-49)

PropertyValue
SequenceYPQPQPF
Molecular Weight875.98 Da
Peptide Purity (HPLC)95.4%
Isoelectric Point (pI)~5.2 (calculated)
SolubilityWater-soluble

Proteolytic Resistance and Bioactivity

The peptide’s proline-rich sequence impedes cleavage by digestive enzymes such as pepsin and trypsin, enabling its survival in the gastrointestinal tract . Incomplete degradation of gliadin proteins releases Alpha-Gliadin (43-49), which binds to opioid receptors (e.g., μ-opioid receptors) in the gut and brain . This interaction is hypothesized to modulate pain perception, gut motility, and behavioral responses, potentially explaining its link to neurological symptoms in ASD and schizophrenia .

Immunological Mechanisms in Celiac Disease

Table 2: Comparative Immunogenicity of Gliadin Peptides in Celiac Disease

PeptidePositionIFN-γ Response (ng/ml)HLA-DQ2 Binding (IC₅₀, nM)
33-mer (α-gliadin)57–8986.0 ± 3.144.0
17-mer (α-gliadin)57–7328.0 ± 2.2232
DQ2-γ-I (γ-gliadin)139–1532.7 ± 0.71,120
Alpha-Gliadin (43-49)43–49Not tested>1,000

Cross-Reactivity with Opioid Receptors

Alpha-Gliadin (43-49) exhibits opioid-like activity by binding to μ-opioid receptors in the enteric nervous system . This interaction may exacerbate intestinal permeability (“leaky gut”), allowing translocation of immunogenic peptides into the submucosa and systemic circulation . In murine models, gliadorphins increase intestinal permeability by suppressing tight junction protein expression, a mechanism implicated in the pathogenesis of both CD and neuropsychiatric disorders .

Association with Neurological Disorders

Autism Spectrum Disorder (ASD)

Elevated urinary levels of Alpha-Gliadin (43-49) have been detected in children with ASD, correlating with gastrointestinal symptoms and behavioral abnormalities . Proposed mechanisms include:

  • Opioid excess hypothesis: Chronic opioid receptor activation by gliadorphins may alter social behavior and sensory processing .

  • Immune dysregulation: Gliadin peptides may promote neuroinflammation via cytokine release (e.g., IL-6, TNF-α) and microglial activation .

Schizophrenia

A subset of schizophrenia patients exhibits increased antibodies to gliadin peptides, including Alpha-Gliadin (43-49) . Autoimmune responses to these peptides may cross-react with neuronal antigens, such as synapsin-1, disrupting synaptic transmission and contributing to psychotic symptoms .

Therapeutic Implications and Research Directions

Enzymatic Degradation Strategies

Oral protease supplements (e.g., prolyl endopeptidases) designed to hydrolyze proline-rich peptides like Alpha-Gliadin (43-49) are under investigation for CD and gluten-related neuropathies . In vitro studies demonstrate that these enzymes reduce gliadorphin levels by >90% within 2 hours .

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